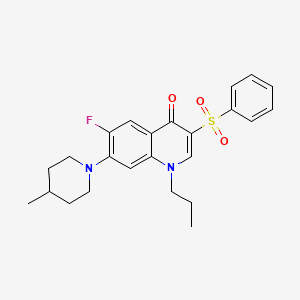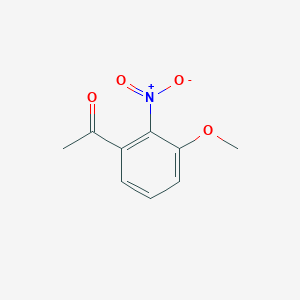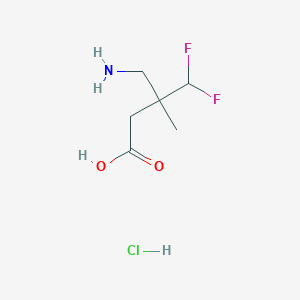![molecular formula C11H10F3N3O B2792975 N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl}prop-2-enamide CAS No. 2411200-36-5](/img/structure/B2792975.png)
N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl}prop-2-enamide is a synthetic organic compound featuring a trifluoromethyl-substituted pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl}prop-2-enamide typically involves multiple steps. One common approach starts with the preparation of the trifluoromethyl-substituted pyrimidine ring, followed by the introduction of the cyclopropyl group and the prop-2-enamide moiety. Key reagents and conditions include:
Trifluoromethylation: Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Cyclopropanation: Employing diazo compounds and transition metal catalysts.
Amidation: Utilizing amine derivatives and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
化学反応の分析
Types of Reactions
N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Often performed in ether or tetrahydrofuran under inert atmosphere.
Substitution: Conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
作用機序
The mechanism of action of N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Trifluoromethyl-substituted pyrimidines: These compounds share the trifluoromethyl group and pyrimidine ring but differ in other substituents.
Cyclopropyl amides: Featuring the cyclopropyl group and amide linkage, these compounds have varying substituents on the cyclopropyl ring or amide nitrogen.
Uniqueness
N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the cyclopropyl ring provides rigidity and influences the compound’s three-dimensional structure.
特性
IUPAC Name |
N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-2-8(18)17-10(4-5-10)9-15-6-3-7(16-9)11(12,13)14/h2-3,6H,1,4-5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIQREDJFQEJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(aminocarbonyl)-1,2-dimethylpropyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2792892.png)

![3-[(2,6-dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2792896.png)
![2-{[8-oxo-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2792898.png)

![2-chloro-N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2792904.png)

![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2792906.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B2792907.png)

![N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2792911.png)
![Ethyl 3-(4-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2792912.png)

![4-tert-butyl-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2792915.png)
